molecular formula C10H20N2O B1485507 trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol CAS No. 2157842-53-8

trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol

Cat. No. B1485507
CAS RN: 2157842-53-8
M. Wt: 184.28 g/mol
InChI Key: GUOIVNPPXBEUPW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol (TECB) is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. TECB has been used as a ligand in a variety of chemical reactions and has been studied as a potential therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been studied for its potential therapeutic applications in the treatment of a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been studied for its potential applications in the fields of immunology and drug delivery.

Mechanism of Action

The exact mechanism of action of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is not yet fully understood. However, it is believed that trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been shown to affect the production of certain proteins, which in turn can affect the expression of certain genes.
Biochemical and Physiological Effects
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to interact with several different receptors in the body, including serotonin receptors, opioid receptors, and dopamine receptors. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been shown to affect the production of certain proteins, which can in turn affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

Trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, has a wide range of potential therapeutic applications, and is relatively stable in a variety of solvents. However, it is important to note that trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol can be toxic when used in high concentrations, and should be handled with care. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is not soluble in water, and must be used in a solvent such as ethanol or dimethyl sulfoxide.

Future Directions

The potential future directions for trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol are numerous. It could be used to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it could be used to develop new drug delivery systems. Furthermore, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol could be used to study the mechanism of action of various drugs and to develop new methods for drug synthesis. Finally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol could be used to study the biochemical and physiological effects of various drugs on the body.

properties

IUPAC Name

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-11-5-7-12(8-6-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIVNPPXBEUPW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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